molecular formula C8H10N2O2 B184222 2,3-Dimethyl-6-nitroaniline CAS No. 59146-96-2

2,3-Dimethyl-6-nitroaniline

Cat. No. B184222
CAS RN: 59146-96-2
M. Wt: 166.18 g/mol
InChI Key: YEFYPFWBLCARLC-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-nitroaniline is a chemical compound with the linear formula (CH3)2C6H2(NO2)NH2 . It is a dark yellow to orange-brown crystalline powder .


Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-6-nitroaniline is represented by the linear formula (CH3)2C6H2(NO2)NH2 . It has a molecular weight of 166.18 .


Physical And Chemical Properties Analysis

2,3-Dimethyl-6-nitroaniline has a melting point of 117-120 °C . Its density is approximately 1.2±0.1 g/cm3 . The compound is also characterized by a boiling point of 334.3±37.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

  • 2,3-Dimethyl-6-nitroaniline, a derivative of nitroaniline, has been synthesized and characterized through various chemical reactions and analytical methods. This process involves steps like acetylation, methylation, and hydrolysis, and is characterized by techniques such as IR, 1H NMR, and 13C NMR. The optimization of reaction conditions has been studied, leading to high yields of the compound (Zhou Shi-yan, 2013).

Molecular Interactions and Hydrogen Bonding

  • The compound's role in forming centrosymmetric dimers in the crystalline phase through hydrogen bonding has been explored. This includes the study of bonding interactions, energy computations, and topological analysis of charge density, providing insights into the compound's molecular behavior (I. Fedyanin & K. Lyssenko, 2013).

Involvement in Supramolecular Synthons

  • Investigations into aminonitromethylbenzenes, including 2,3-Dimethyl-6-nitroaniline, have revealed the complexities of intermolecular non-covalent interactions. Quantum mechanical calculations have highlighted how geometrical studies alone can be misleading for understanding hydrogen bonding and stacking interactions (R. Kruszyński & Tomasz Sierański, 2010).

Piezoelectric and Optical Properties

  • In the field of materials science, derivatives of 2,3-Dimethyl-6-nitroaniline have been used to enhance piezoelectric and optical properties of certain materials. This includes embedding nanocrystals of the derivative in polymer microfibers to create composites with high piezoelectric response and solid-state fluorescence, useful in energy harvesting and emission applications (Rosa M F Baptista et al., 2022).

Catalysis and Chemical Transformations

Spectroscopic Studies and Photophysical Properties

Diffusion Coefficients and Supercritical Fluids

  • Research into the diffusion coefficients of related compounds in supercritical carbon dioxide highlights its potential in understanding molecular dynamics in specialized conditions (C. Pizarro et al., 2009).

Environmental and Biological Applications

  • The compound has been involved in studies related to environmental science and microbiology, such as the metabolism of related nitroanilines by specific bacterial strains under aerobic conditions, demonstrating its relevance in biodegradation and environmental remediation (F. Khan et al., 2013).

Safety And Hazards

2,3-Dimethyl-6-nitroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2,3-dimethyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-4-7(10(11)12)8(9)6(5)2/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFYPFWBLCARLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344472
Record name 2,3-Dimethyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethyl-6-nitroaniline

CAS RN

59146-96-2
Record name 2,3-Dimethyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dimethyl-6-nitroaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
R Kruszynski, T Sieranski - Central European Journal of Chemistry, 2011 - Springer
The intermolecular non-covalent interactions in aminonitromethylbenzenes namely 2-methyl-4-nitroaniline, 4-methyl-3-nitroaniline, 2-methyl-6-nitroaniline, 4-amino-2,6-dinitrotoluene, 2…
Number of citations: 10 link.springer.com
R Kruszynski - Acta Crystallographica Section E: Structure Reports …, 2005 - scripts.iucr.org
The non-H atoms of the title compound, C8H10N2O2, are almost coplanar. The conformation is stabilized by an intramolecular N—H⋯O hydrogen bond. The molecules are linked via …
Number of citations: 1 scripts.iucr.org
M Barbero, S Cadamuro, S Dughera… - Organic & Biomolecular …, 2014 - pubs.rsc.org
Two chiral derivatives of 1,2-benzenedisulfonimide, namely 4-methyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide and 4,5-dimethyl-3,6-bis(o-tolyl)-1,2-benzenedisulfonimide, have been …
Number of citations: 20 pubs.rsc.org
T Takabatake, T Miyazawa… - Journal of heterocyclic …, 1996 - Wiley Online Library
In this study, novel substituted quinoxaline 1,4‐dioxides were synthesized from novel substituted benzofuroxan. 4,5(6,7)‐Dimethylbenzofuroxan 3 was prepared by the thermal …
Number of citations: 8 onlinelibrary.wiley.com
H Me, H Me - Acta Chemica Scandinaviea, 1993 - actachemscand.org
2-Amino-3-methyl-3#-imidazo [4, 5-/] quinoxaline, all its derivatives with 1-4 methyl groups in positions 4, 5, 7 and 8, and 2-amino-3, 5-dimethyl-7, 8-diphenyl-3i/-imidazo [4, 5-/] …
Number of citations: 22 actachemscand.org
DL Manning, MP Maskarinec - 1986 - osti.gov
The dual electrode electrochemical detector has greatly enhanced high pressure liquid chromatography/electrochemical detection (HPLC/EC) capability. The most fruitful mode of …
Number of citations: 0 www.osti.gov
DL Manning, MP Maskarinec… - 1985 - apps.dtic.mil
The dual electrode electrochemical detector has greatly enhanced high pressure liquid chromatographyelectrochemical detection HPLCEC capability. The most fruitful mode of …
Number of citations: 0 apps.dtic.mil
DL Lipilin, AM Churakov, YA Strelenko… - Russian chemical …, 2002 - Springer
Tin(ii) chloride selectively reduces the aromatic nitro group to the amino group, the azoxy group remaining intact. This allows the preparation of 2-(R-NNO-azoxy)anilines from 2-(R-NNO…
Number of citations: 5 link.springer.com
M Teci, M Tilley, MA McGuire… - … Process Research & …, 2016 - ACS Publications
The conversion of commercially available anilines into triazole products was realized using a telescoped three-reactor flow diazotization, azidodediazotization, and [3 + 2] dipolar …
Number of citations: 47 pubs.acs.org
H Kojima, N Nakatsubo, K Kikuchi… - Analytical …, 1998 - ACS Publications
Nitric oxide is a gaseous, free radical which plays a role as an intracellular second messenger and a diffusable intercellular messenger. To obtain direct evidence for NO functions in vivo…
Number of citations: 586 pubs.acs.org

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